An In-depth Technical Guide to (S)-Boc-2-amino-(2-cyanophenyl)propanoic Acid
An In-depth Technical Guide to (S)-Boc-2-amino-(2-cyanophenyl)propanoic Acid
This technical guide provides a comprehensive overview of the chemical data, synthesis, and analytical methodologies for (S)-Boc-2-amino-(2-cyanophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information to facilitate its application in peptide synthesis and medicinal chemistry.
Introduction: A Versatile Building Block in Modern Drug Discovery
(S)-Boc-2-amino-(2-cyanophenyl)propanoic acid, also known as Boc-L-Phe(2-CN)-OH, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of peptide and peptidomimetic drug design. The incorporation of a cyano group at the ortho position of the phenyl ring introduces unique electronic and conformational properties into peptide sequences. This modification can enhance biological activity, improve metabolic stability, and serve as a versatile chemical handle for further derivatization.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions. This orthogonality is crucial for the stepwise assembly of complex peptide structures.[3] This guide will delve into the essential chemical data, a validated synthesis protocol, and the analytical characterization of this important building block.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-Boc-2-amino-(2-cyanophenyl)propanoic acid is fundamental for its effective handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid | |
| Synonyms | Boc-L-Phe(2-CN)-OH, Boc-o-Cyano-L-Phe-OH | [1][2] |
| CAS Number | 216312-53-7 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 290.31 g/mol | [1] |
| Appearance | White powder | [1][2] |
| Melting Point | 90 - 97 °C | [1][2] |
| Optical Rotation | [α]D²⁵ = -33 ± 2° (c=1% in MeOH) | [1][2] |
| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Synthesis Protocol: Boc Protection of (S)-2-amino-3-(2-cyanophenyl)propanoic acid
The following protocol describes a standard procedure for the N-terminal protection of the parent amino acid using di-tert-butyl dicarbonate (Boc₂O). This method is widely applicable and known for its high yields and clean reaction profiles.
Reaction Scheme:
Caption: General workflow for the Boc protection of (S)-2-amino-3-(2-cyanophenyl)propanoic acid.
Materials and Reagents:
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(S)-2-amino-3-(2-cyanophenyl)propanoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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1,4-Dioxane
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Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
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Deionized water
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
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Dissolution: Dissolve (S)-2-amino-3-(2-cyanophenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and water.
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Basification: Add sodium bicarbonate or potassium carbonate to the solution and stir until it is completely dissolved. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.
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Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O). The reaction is typically exothermic and should be monitored.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (S)-Boc-2-amino-(2-cyanophenyl)propanoic acid as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Data
The following tables provide the expected chemical shifts for ¹H and ¹³C NMR spectroscopy. These are based on the analysis of similar compounds and established principles of NMR spectroscopy.
¹H NMR (Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.3 | m | 4H | Aromatic protons (CH) |
| ~5.1 | d | 1H | NH (Boc) |
| ~4.6 | m | 1H | α-CH |
| ~3.3 | m | 2H | β-CH₂ |
| ~1.4 | s | 9H | tert-butyl (CH₃) |
¹³C NMR (Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~174 | Carboxylic acid (C=O) |
| ~155 | Boc carbonyl (C=O) |
| ~140 - 125 | Aromatic carbons (C) |
| ~118 | Cyano (C≡N) |
| ~80 | Boc quaternary carbon |
| ~55 | α-C |
| ~38 | β-C |
| ~28 | Boc methyl carbons (CH₃) |
Mass Spectrometry (MS):
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Expected [M-H]⁻ (Negative Ion Mode): 289.12
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Expected [M+Na]⁺ (Positive Ion Mode): 313.12
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.
Caption: A typical workflow for chiral HPLC analysis.
Illustrative HPLC Method:
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Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often effective for the separation of Boc-protected amino acid enantiomers.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
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Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
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Flow Rate: Typically around 1.0 mL/min.
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Column Temperature: Ambient or controlled (e.g., 25 °C).
The goal of the chiral HPLC method is to achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).
Safety and Handling
As a laboratory chemical, (S)-Boc-2-amino-(2-cyanophenyl)propanoic acid should be handled with appropriate care.
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The unique structural features of (S)-Boc-2-amino-(2-cyanophenyl)propanoic acid make it a valuable tool in several areas of research:
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Peptide Synthesis: It is a key building block for the synthesis of peptides with modified properties. The cyano group can influence the peptide's conformation and binding affinity to its target.[1][2]
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Drug Development: The incorporation of this unnatural amino acid can lead to peptidomimetics with enhanced stability against enzymatic degradation, a critical factor in developing orally bioavailable peptide drugs.
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Bioconjugation: The cyano group can potentially be used as a chemical handle for the attachment of other molecules, such as fluorescent dyes or drug payloads.
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Inhibitor Design: It is used in the design of enzyme inhibitors where the cyano group can interact with active site residues.[1]
Conclusion
(S)-Boc-2-amino-(2-cyanophenyl)propanoic acid is a specialized yet highly valuable building block for chemists and pharmacologists. Its well-defined stereochemistry, the versatility of the Boc protecting group, and the unique properties imparted by the ortho-cyano substituent provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities. The information presented in this guide is intended to provide a solid foundation for the effective use of this compound in research and development endeavors.
References
- Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
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PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
